3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of 2-aminobenzoic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzoic acid with phenylacetaldehyde in the presence of a catalyst such as acetic anhydride . The reaction mixture is then heated under reflux conditions to facilitate cyclization and formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinazolinones, dihydroquinazolines, and quinazoline-2,4-dione derivatives .
Scientific Research Applications
3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the phenylethyl group but shares the core structure.
3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a phenylethyl group.
2-methylquinazoline-4(3H)-one: Contains a methyl group at the 2-position instead of a phenylethyl group.
Uniqueness
3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may contribute to its distinct pharmacological profile and make it a valuable compound for drug development .
Properties
IUPAC Name |
3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXLBKYEOPKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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